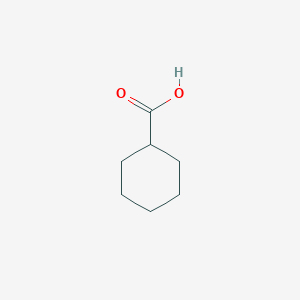

Cyclohexanecarboxylic acid

Description

This compound has been reported in Alicyclobacillus acidocaldarius and Streptomyces collinus with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059180 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.037 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-89-5, 50825-29-1 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead naphthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclohexanecarboxylic Acid: A Core Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Analytical Protocols, and Biological Significance of Cyclohexanecarboxylic Acid for Advanced Research and Drug Development.

This compound (CCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with a cyclohexane backbone. Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its characterization, and insights into its biological relevance, particularly as a structural analogue of the anticonvulsant drug valproic acid.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| pKa (at 25 °C) | 4.9 | [2] |

| Melting Point | 29-32 °C | [3] |

| Boiling Point | 232-233 °C | [3][4] |

| Density (at 25 °C) | 1.033 g/mL | [5] |

| Water Solubility | 2.01 g/L (at 15 °C) | [6] |

| LogP (Octanol/Water) | 1.96 | [3] |

Table 2: Spectroscopic Data Summary for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | 11.85 (s, 1H, -COOH), 2.33 (m, 1H, -CH-), 1.94 (m, 2H), 1.76 (m, 2H), 1.65 (m, 1H), 1.46 (m, 2H), 1.29-1.24 (m, 2H) | [7] |

| ¹³C NMR (CDCl₃) | 182.5 (-C=O), 43.1 (-CH-), 29.1 (2C), 25.7 (1C), 25.4 (2C) | [8] |

| Infrared (IR) | 2500-3300 cm⁻¹ (O-H, broad), 2930, 2855 cm⁻¹ (C-H), 1705 cm⁻¹ (C=O) | |

| Mass Spec. (EI) | m/z 128 (M⁺), 111, 83, 55 (base peak) | [9][10] |

Experimental Protocols

Detailed and reproducible experimental design is fundamental to scientific advancement. The following sections provide standardized protocols for the determination of key properties of this compound.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa) of a weak acid like this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers (150 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in approximately 50 mL of deionized water in a 150 mL beaker. If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, but this should be noted as it can slightly alter the pKa value.[11]

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of at least two different pH values (e.g., pH 4.00 and 7.00) before starting the titration.[12]

-

Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.[12]

-

Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH of the solution. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).[13] After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.[12]

-

Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant to 0.1-0.2 mL to obtain more data points around the equivalence point.[11] Continue adding titrant until the pH has plateaued in the basic region (e.g., pH 11-12).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[3]

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[3]

-

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14]

Materials:

-

This compound

-

Deionized water or desired aqueous buffer

-

Glass vials or flasks with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, pH metric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium (e.g., 10 mL).[6] The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter.[6] This step must be performed carefully to avoid transferring any solid particles.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility of the compound under the specified conditions.

Acquisition of Spectroscopic Data

2.3.1 NMR Spectroscopy (¹H and ¹³C)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[16]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[17]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters for a routine ¹H spectrum include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance and a longer relaxation time, more scans are typically required. A common approach is to use a 30° pulse with a 2-4 second acquisition time and no additional relaxation delay for molecules of this size.[18] Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

2.3.2 IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[1]

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[19]

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, use a pressure clamp to ensure good contact between the sample and the crystal surface.[1][20]

-

Sample Scan: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key absorptions for this compound include the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch.[21]

-

Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.[19]

Biological Significance and Signaling Pathways

This compound is recognized as a structural analogue of valproic acid (VPA), a widely used antiepileptic drug.[3][12] Studies have demonstrated that CCA itself possesses anticonvulsant properties.[3][7] While the precise mechanisms are a subject of ongoing research, the activity of VPA analogues is thought to involve multiple pathways that collectively reduce neuronal hyperexcitability.

The proposed mechanisms of action for valproate and its analogues, including this compound, are multifaceted. A primary hypothesis centers on the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This can be achieved by inhibiting enzymes responsible for GABA degradation, such as GABA transaminase, and by promoting GABA synthesis.[14][6][15] Additionally, these compounds have been shown to modulate voltage-gated ion channels, including sodium (Na⁺) and calcium (Ca²⁺) channels, which play a critical role in the initiation and propagation of action potentials.[14][22] By blocking these channels, valproate analogues can stabilize neuronal membranes and reduce excessive firing. A further mechanism involves the inhibition of histone deacetylase (HDAC), which can alter gene expression and may contribute to the long-term therapeutic effects.[15][23]

The following diagram illustrates the key proposed signaling pathways influenced by valproate analogues.

Caption: Proposed mechanisms of action for valproate analogues like this compound.

Experimental Workflow for Anticonvulsant Activity Screening

The evaluation of novel compounds for anticonvulsant properties often follows a structured workflow, progressing from in vitro to in vivo models. This ensures a systematic assessment of efficacy and potential neurotoxicity.

Caption: General workflow for screening anticonvulsant activity of novel compounds.

References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. enamine.net [enamine.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(98-89-5) 1H NMR [m.chemicalbook.com]

- 8. This compound(98-89-5) 13C NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asdlib.org [asdlib.org]

- 13. chem.fsu.edu [chem.fsu.edu]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. books.rsc.org [books.rsc.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. gammadata.se [gammadata.se]

- 21. This compound(98-89-5) IR Spectrum [m.chemicalbook.com]

- 22. This compound chloride(2719-27-9) 1H NMR spectrum [chemicalbook.com]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

cyclohexanecarboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cyclohexanecarboxylic acid, covering its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and biological significance. Detailed experimental protocols and metabolic pathway diagrams are included to support advanced research and development activities.

Chemical Structure and IUPAC Name

This compound is a saturated monocarboxylic acid. Its structure consists of a cyclohexane ring bonded to the carbon atom of a carboxyl group.

IUPAC Name: this compound[1][2][3]

Synonyms: Hexahydrobenzoic acid, Carboxycyclohexane, Cyclohexanoic acid[2][3]

Chemical Formula: C₇H₁₂O₂[1][4]

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 128.17 g/mol [1][2] |

| Appearance | White crystalline solid or colorless oil[2][4] |

| Melting Point | 29-32 °C[2] |

| Boiling Point | 232-234 °C[2][4] |

| Density | 1.0274 - 1.033 g/cm³ at 25 °C[4][5] |

| Solubility in Water | 4.6 mg/mL at 25 °C[2] |

| pKa | 4.82 (predicted)[6] |

| LogP | 1.96[2] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Benzoic Acid

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

-

Benzoic acid

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent like 1,4-dioxane)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Filter aid (e.g., Celite)

Equipment:

-

High-pressure hydrogenation reactor (autoclave)

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation: In the hydrogenation reactor vessel, dissolve the desired amount of benzoic acid in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the benzoic acid.

-

Purging: Seal the reactor securely. Purge the vessel first with nitrogen gas to remove air, and then purge with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 MPa)[7]. Begin vigorous stirring and heat the reaction to the target temperature (e.g., 100-150 °C)[8].

-

Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within a few hours.

-

Work-up: Once hydrogen uptake ceases, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen gas.

-

Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product from the synthesis can be purified by either recrystallization or distillation.

Protocol 1: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

-

Assemble a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

Biological Pathways

This compound is a metabolite in various microorganisms and is involved in several degradation pathways. These pathways are of significant interest for bioremediation and understanding microbial metabolism.

Anaerobic Degradation Pathway in Geobacter metallireducens

In the absence of oxygen, Geobacter metallireducens degrades this compound through a series of enzymatic reactions that converge with the degradation pathway of aromatic compounds.[1][2][9][10][11]

Figure 2: Anaerobic degradation of this compound in G. metallireducens.

Aerobic Degradation Pathway in Alcaligenes species

In the presence of oxygen, some bacteria, such as Alcaligenes species, metabolize this compound via hydroxylation and subsequent aromatization to p-hydroxybenzoate.[12]

Figure 3: Aerobic degradation of this compound in Alcaligenes sp.

Conclusion

This compound is a versatile molecule with well-characterized chemical and physical properties. Its synthesis is readily achievable through established protocols, and its role in microbial metabolism is an active area of research. This guide provides a solid foundation for professionals working with this compound, from its fundamental properties to its complex biological transformations.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound 98 98-89-5 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Cyclohexanecarboxylic Acid with a Focus on its Melting Point

This technical guide provides a comprehensive overview of the physical properties of this compound, with a particular emphasis on its melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.

This compound (C₆H₁₁CO₂H) is an organic compound consisting of a cyclohexane ring with a carboxylic acid functional group.[1][2] It is also known as hexahydrobenzoic acid.[3] At room temperature, it presents as a white to off-white crystalline solid, and it can also exist as a colorless oil that crystallizes near room temperature.[2][3][4] The compound has a faint, characteristic odor, sometimes described as a valerian odor.[1][3]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources.

| Property | Value | References |

| Melting Point | 29-32 °C | [1][3][5] |

| 33.50 °C | [4] | |

| 30-31 °C | [2] | |

| Boiling Point | 232-233 °C at 760 mmHg | [1][3][5] |

| 232-234 °C | [2] | |

| 237 °C | [4] | |

| Density | 1.0274 - 1.0463 g/cm³ | [1][2][3][4][5] |

| Molar Mass | 128.17 g/mol | [1][2][4] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][5][6] |

| Water Solubility | 4.6 mg/mL at 25 °C | [1] |

| 0.201 g in 100 g at 15 °C | ||

| Moderately soluble | [4] | |

| Solubility in Organic Solvents | Miscible in fat and ethanol | [1] |

| More soluble in non-polar solvents like hexane or ether | [4] | |

| Appearance | White crystalline solid | [1][3][4] |

Factors Influencing the Melting Point of Carboxylic Acids

The melting point of a carboxylic acid is influenced by several intermolecular and structural factors. Understanding these factors provides context for the observed melting point of this compound.

-

Hydrogen Bonding: Carboxylic acids can form strong intermolecular hydrogen bonds, leading to the formation of dimers.[7] This strong intermolecular attraction requires more energy to break, resulting in relatively high melting and boiling points compared to other organic molecules of similar molecular weight.[7]

-

Polarity: The carboxyl group is polar, contributing to dipole-dipole interactions between molecules, which also increases the melting point.[7][8]

-

Molecular Weight and Size: Generally, the melting point of carboxylic acids increases with increasing molecular weight due to stronger van der Waals forces.[8]

-

Crystal Packing: The efficiency with which molecules can pack into a crystal lattice significantly affects the melting point.[9][10] Symmetrical molecules tend to pack more efficiently, leading to higher melting points.[11] For straight-chain carboxylic acids, those with an even number of carbon atoms have higher melting points than the adjacent odd-numbered acids because the carboxyl group and the terminal methyl group are on opposite sides of the chain, allowing for better packing.[11] The presence of a cis-double bond can significantly lower the melting point by disrupting efficient crystal packing.[9][10]

The following diagram illustrates the logical relationship between these influencing factors and the melting point.

Caption: Factors influencing the melting point of carboxylic acids.

Experimental Protocol for Melting Point Determination

The melting point of a solid organic compound like this compound is a key physical property used for identification and purity assessment. A common and reliable method for its determination is the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube with heating oil)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.

-

Repeat until a packed column of 2-3 mm of the solid is at the bottom of the capillary tube.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Position the thermometer correctly according to the apparatus instructions, ensuring the bulb is close to the capillary tube.

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to get an approximate melting point.

-

For an accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Record the temperature at which the entire solid has turned into a clear liquid. This is the end of the melting range.

-

The melting point is reported as a range (e.g., 29-31 °C). A narrow melting range (1-2 °C) is indicative of a pure compound.

-

The following workflow diagram illustrates the process of melting point determination.

References

- 1. This compound | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [webbook.nist.gov]

- 7. brainly.com [brainly.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 11. quora.com [quora.com]

Cyclohexanecarboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexanecarboxylic acid, a key molecule in various research and development applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role in cell signaling.

Core Data Summary

This compound (CAS Number: 98-89-5) is a saturated monocarboxylic acid with a molecular weight of 128.17 g/mol .[1][2] It is a colorless solid at room temperature with a characteristic odor.[1] The following table summarizes its key quantitative data.

| Property | Value | References |

| CAS Number | 98-89-5 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 232-233 °C | [1] |

| Density | 1.033 g/mL at 25 °C | [1] |

| Appearance | Colorless to white solid | [1] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Benzoic Acid

This protocol details the synthesis of this compound by the catalytic hydrogenation of benzoic acid.[1][3][4]

Materials:

-

Benzoic acid

-

5% Palladium on activated charcoal (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

High-pressure autoclave with a stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, place 1000 parts of distilled benzoic acid and 3.5% by weight of a 5% Pd/C catalyst.[4]

-

Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Heat the mixture to 180 °C and pressurize with hydrogen to 40 atmospheres.[4]

-

Stirring: Vigorously stir the molten mixture. The rate of agitation is crucial for the reaction rate. With an impeller-type agitator at 1,300 rpm, complete reduction can be achieved in approximately 30 minutes.[4]

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting molten this compound can be used directly or further purified by distillation. The yield of this compound is practically quantitative under these conditions.[4]

Quantification of this compound in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of carboxylic acids, adaptable for this compound, from a serum matrix. The method involves derivatization to increase volatility for GC-MS analysis.[5][6]

Materials:

-

Serum sample (50 µL)

-

Internal standard (e.g., 2-isopropylmalic acid)

-

Methanol/water/chloroform (2.5:1:1 v/v/v) extraction solution

-

Methoxime (MeOx) reagent

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 50 µL of serum in a glass vial, add a known amount of the internal standard.[5]

-

Extraction: Add the methanol/water/chloroform solution to the serum sample, vortex thoroughly, and centrifuge to separate the layers. Carefully transfer the upper aqueous-methanol layer containing the polar metabolites to a new vial.[5][6]

-

Derivatization (Two-step):

-

Oximation: Evaporate the extracted solvent to dryness under a stream of nitrogen. Add MeOx reagent, cap the vial, and heat at 80 °C for 30 minutes to protect carbonyl groups.[5]

-

Silylation: After cooling, add MSTFA with 1% TMCS, cap the vial, and heat at 60 °C for 30 minutes to derivatize the carboxylic acid and hydroxyl groups.[5]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.[7]

-

Chromatographic Conditions: Use a temperature program that effectively separates the derivatized analytes. A typical program might start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.[7]

-

-

Quantification: Create a calibration curve using standard solutions of this compound prepared and derivatized in the same manner. Quantify the analyte based on the peak area ratio of the target ion to the internal standard.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[8] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells and plays a role in glucose-stimulated insulin secretion.[8][9]

The activation of GPR40 by agonists like this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein.[8][10]

GPR40 Signaling Pathway

The binding of this compound to GPR40 induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][11] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][11] The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][10]

Figure 1. GPR40 signaling pathway activated by this compound.

References

- 1. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]

- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CH412871A - Process for the production of this compound - Google Patents [patents.google.com]

- 5. shimadzu.co.kr [shimadzu.co.kr]

- 6. pragolab.cz [pragolab.cz]

- 7. benchchem.com [benchchem.com]

- 8. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cyclohexanecarboxylic Acid: A Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclohexanecarboxylic acid in aqueous and organic media. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical synthesis, agrochemical formulations, and as a precursor in the chemical industry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of this compound (C₆H₁₁COOH) is governed by its molecular structure, which features a nonpolar cyclohexane ring and a polar carboxylic acid group. This amphiphilic nature dictates its solubility behavior in different solvents. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the cyclohexane ring interacts favorably with nonpolar solvents through van der Waals forces.

In aqueous solutions , the solubility of this compound is limited due to the hydrophobic nature of the cyclohexane ring. However, its solubility can be significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form the highly polar and water-soluble cyclohexanecarboxylate anion. Conversely, in acidic solutions, the non-ionized form predominates, leading to lower aqueous solubility.[1] Temperature also plays a role, with solubility in water generally increasing with a rise in temperature.[1]

In organic solvents , this compound exhibits a wider range of solubility. It is generally more soluble in polar organic solvents that can act as hydrogen bond acceptors or donors, such as alcohols and ketones.[2] Its solubility in nonpolar solvents is attributed to the favorable interactions between the cyclohexane ring and the solvent molecules.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility | Source |

| 15 | 0.201 g / 100 mL | [2] |

| 25 | 4.6 mg / mL | [3] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Source |

| Acetone | 40 | 18 wt. % | |

| Ethanol | Room Temperature | Miscible | [3] |

| Diethyl Ether | Not Specified | Soluble | [4] |

| Benzene | Not Specified | Soluble | [4] |

| Chloroform | Not Specified | Soluble | [4] |

| Hexane | Not Specified | More soluble than in water | [1] |

Note: "Soluble" and "Miscible" are qualitative descriptions and do not represent specific quantitative values. Further research is required to obtain precise solubility data for a broader range of organic solvents at various temperatures.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration apparatus)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the appropriate solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclohexanecarboxylic acid. It details the interpretation of chemical shifts and coupling constants, outlines a standard experimental protocol for data acquisition, and presents the data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Core Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclohexane ring and the carboxylic acid group. The complexity of the spectrum, particularly in the aliphatic region, arises from the conformational dynamics of the cyclohexane ring and the different chemical environments of the axial and equatorial protons.

At room temperature, the cyclohexane ring undergoes rapid chair-flipping, which can lead to averaged signals for the axial and equatorial protons.[1][2] However, due to the presence of the bulky carboxylic acid group, which preferentially occupies the equatorial position to minimize steric hindrance, the ring inversion is biased, and distinct signals for the axial and equatorial protons can often be resolved, especially at higher magnetic field strengths.

The proton alpha to the carboxylic acid group (H-1) is the most downfield of the ring protons due to the deshielding effect of the adjacent carbonyl group. The remaining methylene protons of the ring appear as a series of complex multiplets in the upfield region. The carboxylic acid proton itself appears as a broad singlet at a significantly downfield chemical shift, typically between 10-12 ppm, although its position can be highly variable and it may not be observed if deuterium oxide is used as the solvent.[3]

Quantitative Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[4]

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz | Integration |

| Carboxylic Acid (COOH) | ~11.85 | Broad Singlet | - | 1H |

| H-1 (alpha to COOH) | 2.33 | Multiplet | J(B,F)=11.2, J(B,C)=3.5 | 1H |

| H-2, H-6 (axial) | 1.94 | Multiplet | - | 2H |

| H-2, H-6 (equatorial) | 1.76 | Multiplet | - | 2H |

| H-3, H-5 (axial) | 1.46 | Multiplet | - | 2H |

| H-3, H-5 (equatorial) | 1.65 | Multiplet | - | 2H |

| H-4 (axial) | 1.29 | Multiplet | - | 1H |

| H-4 (equatorial) | 1.24 | Multiplet | - | 1H |

Note: The assignments for the individual axial and equatorial protons of the cyclohexane ring other than H-1 are complex and may require 2D NMR techniques for definitive confirmation. The provided assignments are based on typical chemical shift ranges for substituted cyclohexanes.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[6]

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure high-resolution spectra.

-

Set the appropriate acquisition parameters, including:

-

Spectral width (e.g., -2 to 14 ppm)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (e.g., 8-16, depending on the sample concentration)

-

Pulse width (calibrated for a 90° pulse)

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the ¹H NMR analysis of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Solved Please help interpret the results for the same | Chegg.com [chegg.com]

- 4. This compound(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

interpreting the FT-IR spectrum of cyclohexanecarboxylic acid

An In-depth Technical Guide to Interpreting the FT-IR Spectrum of Cyclohexanecarboxylic Acid

Introduction

This compound (C₆H₁₁COOH) is a saturated monocarboxylic acid widely used as a synthetic intermediate in the chemical and pharmaceutical industries. Its structure consists of a cyclohexane ring bonded to a carboxylic acid functional group. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrating bonds. This guide offers a detailed interpretation of the characteristic FT-IR spectrum of this compound, intended for researchers, scientists, and professionals in drug development.

Key Functional Groups and Vibrational Modes

The FT-IR spectrum of this compound is dominated by the vibrational modes of its two primary structural components: the carboxyl group (-COOH) and the cyclohexane ring. The strong hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state or as a neat liquid, has a profound effect on the spectrum, particularly on the O-H and C=O stretching bands.

Data Presentation: Characteristic Absorption Bands

The quantitative data for the principal absorption bands observed in the FT-IR spectrum of this compound are summarized in the table below. These wavenumbers are characteristic and allow for the unambiguous identification of the compound's functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Strong, Very Broad |

| 2935 - 2850 | Alkane (C-H) | Symmetric & Asymmetric Stretching | Strong, Sharp |

| 1710 - 1690 | Carboxylic Acid (C=O) | Stretching (H-bonded dimer) | Strong, Sharp |

| ~1450 | Alkane (CH₂) | Bending (Scissoring) | Medium |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretching | Medium |

| ~930 | Carboxylic Acid (O-H) | Out-of-Plane Bending (H-bonded dimer) | Medium, Broad |

Detailed Interpretation of the Spectrum

-

O-H Stretching (3300 - 2500 cm⁻¹) : The most prominent feature in the spectrum is an extremely broad and strong absorption band due to the O-H stretching of the carboxylic acid.[1][2] The significant broadening is a direct result of strong intermolecular hydrogen bonding, which forms a cyclic dimer structure.[1] This broad band is often superimposed on the C-H stretching peaks.[1]

-

C-H Stretching (2935 - 2850 cm⁻¹) : Appearing as sharp peaks on top of the broad O-H band are the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexane ring. Their position is characteristic of sp³-hybridized carbon atoms.

-

C=O Carbonyl Stretching (1710 - 1690 cm⁻¹) : An intense, sharp absorption peak in this region is characteristic of the carbonyl (C=O) stretch of a saturated, aliphatic carboxylic acid.[1] Its position at a relatively low frequency (compared to the monomeric form around 1760 cm⁻¹) is further evidence of the hydrogen-bonded dimer form.[2][3]

-

C-O Stretching and O-H Bending : The spectrum exhibits two other vibrations associated with the carboxyl group. A medium-intensity C-O stretching band appears in the 1320-1210 cm⁻¹ region.[1] Additionally, in-plane O-H bending can sometimes be observed near 1440-1395 cm⁻¹, though it may be obscured by CH₂ bending vibrations.[1]

-

O-H Out-of-Plane Bending (~930 cm⁻¹) : A moderately intense and broad band centered around 930 cm⁻¹ is a characteristic feature of the out-of-plane O-H bend for a hydrogen-bonded carboxylic acid dimer.[1]

-

CH₂ Bending (~1450 cm⁻¹) : The scissoring (bending) vibration of the methylene (CH₂) groups in the cyclohexane ring gives rise to a medium-intensity peak around 1450 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

A common and convenient method for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature, is using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology: ATR FT-IR Spectroscopy

-

Instrument Preparation : Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Scan : Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to record the absorbance of ambient air (CO₂ and H₂O vapor) and the instrument itself. This background is automatically subtracted from the sample spectrum.

-

Sample Preparation : Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

Sample Application : Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact between the sample and the crystal is critical for obtaining a high-quality spectrum.

-

Data Acquisition : Initiate the sample scan. The instrument will direct an infrared beam into the ATR crystal. The beam will undergo total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The detector measures the attenuated infrared beam.

-

Data Processing : The resulting interferogram is converted into a spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform. The spectrum is typically baseline-corrected and displayed.

-

Cleaning : After the measurement is complete, retract the pressure clamp, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

Visualization of Spectral Interpretation

The logical flow from the molecular structure to the resulting FT-IR spectral data can be visualized as follows.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of cyclohexanecarboxylic acid. It details the primary fragmentation pathways, presents quantitative data for major fragments, and outlines a typical experimental protocol for analysis.

Introduction

This compound (C₇H₁₂O₂), a saturated cyclic carboxylic acid with a molecular weight of 128.17 g/mol , is a molecule of interest in various fields, including pharmaceutical development and flavor chemistry.[1] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and characterization in complex mixtures. This document elucidates the characteristic fragmentation patterns observed during EI-MS analysis.

Electron Ionization and Fragmentation Overview

In electron ionization mass spectrometry, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 128. This molecular ion is often unstable and undergoes a series of fragmentation reactions, yielding characteristic fragment ions that constitute the mass spectrum.

The fragmentation of carboxylic acids is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements such as the McLafferty rearrangement.[2][3][4][5][6] For this compound, the cyclic structure introduces additional fragmentation pathways involving ring-opening and subsequent cleavages.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative intensities of these fragments are crucial for the identification of the compound. The table below summarizes the major fragments and their relative abundances.[1]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 128 | [C₇H₁₂O₂]⁺• (Molecular Ion) | 13.84 |

| 111 | [C₆H₁₁O]⁺ | 99.99 |

| 83 | [C₆H₁₁]⁺ | 63.22 |

| 81 | [C₆H₉]⁺ | 11.83 |

| 55 | [C₄H₇]⁺ | Not explicitly quantified but commonly observed |

| 45 | [COOH]⁺ | Not explicitly quantified but commonly observed |

| 39 | [C₃H₃]⁺ | 18.32 |

Proposed Fragmentation Pathways

The formation of the major observed fragments can be rationalized through several key fragmentation pathways initiated from the molecular ion.

Formation of the Base Peak (m/z 111)

The most abundant fragment ion, the base peak, is observed at m/z 111. This fragment is proposed to form through the loss of a hydroxyl radical (•OH) from the molecular ion. This is a common fragmentation pathway for carboxylic acids.[3]

[C₇H₁₂O₂]⁺• (m/z 128) → [C₇H₁₁O]⁺ (m/z 111) + •OH

Formation of the Cyclohexyl Cation (m/z 83)

The fragment at m/z 83 corresponds to the cyclohexyl cation ([C₆H₁₁]⁺). This ion is likely formed by the loss of the entire carboxyl group (•COOH) from the molecular ion.

[C₇H₁₂O₂]⁺• (m/z 128) → [C₆H₁₁]⁺ (m/z 83) + •COOH

Ring Fragmentation Pathways

The presence of fragments at lower m/z values, such as m/z 81, 55, and 39, indicates the fragmentation of the cyclohexane ring itself. These pathways are more complex and can involve ring-opening followed by a series of cleavages and rearrangements. For instance, the fragment at m/z 81 ([C₆H₉]⁺) could arise from the loss of a hydrogen molecule from the cyclohexyl cation or through other complex rearrangements.

The following diagram illustrates the proposed major fragmentation pathways:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. This protocol is based on established methods for similar analytes.[7][8][9]

Sample Preparation

-

Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Dilution: For quantitative analysis, further dilute the stock solution to a working concentration, typically in the range of 10-100 µg/mL.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization is often employed. A common method is esterification to form the methyl or other alkyl esters. This can be achieved by reacting the sample with a derivatizing agent like diazomethane or by using an esterification kit.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

The following diagram illustrates the general experimental workflow:

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by a distinct pattern of fragment ions. The base peak at m/z 111 arises from the loss of a hydroxyl radical, while other significant fragments are formed through the loss of the carboxyl group and subsequent fragmentation of the cyclohexane ring. This in-depth guide provides the necessary quantitative data, proposed fragmentation pathways, and a detailed experimental protocol to aid researchers, scientists, and drug development professionals in the confident identification and analysis of this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. google.com [google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cyclohexanecarboxylic acid, a fundamental building block in organic and medicinal chemistry. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding polymorph screening, and informing rational drug design. This document summarizes the available crystallographic data, details the experimental protocols for structure determination, and presents logical workflows and intermolecular interactions through visualization.

Crystallographic Data Summary

The crystal structure of this compound has been primarily characterized in the form of a co-crystal with hexamethylenetetramine. The crystallographic data for this co-crystal provides valuable insights into the molecular conformation and hydrogen bonding preferences of this compound in a crystalline environment.

Table 1: Crystallographic Data for the Co-crystal of this compound and Hexamethylenetetramine

| Parameter | Value |

| Chemical Formula | C7H12O2 · C6H12N4 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.0341(1) |

| b (Å) | 30.9087(5) |

| c (Å) | 11.7024(2) |

| α (°) | 90 |

| β (°) | 103.366(1) |

| γ (°) | 90 |

| Volume (ų) | 2123.45(6) |

| Z | 4 |

| Temperature (K) | 173(2) |

| Radiation type | MoKα |

| Wavelength (Å) | 0.71073 |

| Data Source | COD entry 2104944 |

COD: Crystallography Open Database

Table 2: Selected Bond Lengths and Angles for the this compound Moiety (in the Co-crystal)

Due to the unavailability of a public CIF file for the pure compound, representative bond lengths and angles for the this compound moiety within the co-crystal are provided for illustrative purposes. These values may differ slightly in the pure crystalline form.

| Bond/Angle | Value |

| C=O | Typically ~1.20-1.25 Å |

| C-O | Typically ~1.30-1.35 Å |

| C-C (carboxyl) | Typically ~1.48-1.52 Å |

| C-C (cyclohexane) | Typically ~1.52-1.55 Å |

| O=C-O | Typically ~120-125° |

| C-C-C (cyclohexane) | Typically ~109-112° |

Note: Precise values for bond lengths and angles for the this compound moiety within this specific co-crystal require access to the full crystallographic information file (CIF), which was not publicly available at the time of this report. The values provided are typical ranges for similar structures.

Experimental Protocols

The determination of a crystal structure is a meticulous process involving crystal growth, diffraction data collection, and structure solution and refinement. The following sections outline a general protocol for single-crystal X-ray diffraction of an organic acid, with specific details adapted from the study of the this compound co-crystal.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

High-quality single crystals of the target compound are grown using a suitable crystallization technique. Common methods for small organic molecules include slow evaporation from a saturated solution, vapor diffusion, and cooling crystallization.

-

A variety of solvents and solvent mixtures should be screened to find conditions that yield crystals of appropriate size (typically 0.1-0.5 mm in all dimensions) and quality (well-defined faces, no visible defects). For this compound, which is a solid at room temperature, melt crystallization or solution growth from a non-polar solvent could be employed.

-

-

Crystal Mounting:

-

A suitable single crystal is selected under a microscope.

-

The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of inert oil or grease. For data collection at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-